molecular formula C16H26N2O4 B1678366 Pamatolol CAS No. 59110-35-9

Pamatolol

Cat. No. B1678366
CAS RN: 59110-35-9
M. Wt: 310.39 g/mol
InChI Key: UGENBJKPPGFFAT-UHFFFAOYSA-N
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Description

Pamatolol is a beta adrenergic receptor antagonist . It belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .


Synthesis Analysis

The metabolism of Pamatolol was studied in man, dogs, rats, and mice after oral administration of a single dose . The drug was well absorbed in the gastro-intestinal tract and excreted in the urine, mainly in unchanged form, within 24 hours . Four urinary metabolites were identified by gas chromatographic-mass spectrometric techniques . One metabolism route, involving aliphatic hydroxylation and subsequent oxidation, was found, to a significant extent only in the rat .


Molecular Structure Analysis

The molecular formula of Pamatolol is C16H26N2O4 . Its average mass is 310.389 Da and its monoisotopic mass is 310.189270 Da .

Safety And Hazards

Pamatolol has been classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It should be stored in a cool, dry, well-ventilated area away from incompatible substances .

properties

IUPAC Name

methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3/h4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGENBJKPPGFFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59954-01-7 (sulfate[2:1])
Record name Pamatolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866737
Record name (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamatolol

CAS RN

59110-35-9
Record name Pamatolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59110-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamatolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMATOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20G2S6V53L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
B Johansson - Journal of Cardiovascular Pharmacology, 1979 - journals.lww.com
Three [beta]-adrenoceptor antagonists-atenolol (A), metoprolol (M), and pamatolol (P)-were examined with respect to their effects on iso-proterenol responses of isolated right atria and …
Number of citations: 22 journals.lww.com
SG Carruthers, JP Hosler… - Clinical …, 1978 - Wiley Online Library
… We were able to: (I) examine the effects of pamatolol … pamatolol by comparing preand post-treatment respiratory function immediately after exercise; (3) assess the influence of pamatolol …
Number of citations: 13 ascpt.onlinelibrary.wiley.com
KJ Hoffmann, I Skånberg, KO Borg - European Journal of Drug …, 1979 - Springer
… Pamatolol is a … of pamatolol in different animal species and the c~rrelation of this data with this obtained for man. The aim of this study wasto identify urinary metabolites of pamatolol …
Number of citations: 4 link.springer.com
SG Carruthers, P Pentikainen… - Clinical …, 1979 - Wiley Online Library
… of pamatolol, a relatively cardioselective beta adrenoceptor blocker, have been measured in healthy subjects. Pamatolol … There was a clear relationship between log plasma pamatolol …
Number of citations: 2 ascpt.onlinelibrary.wiley.com
KJ Hoffmann - 1979 - pascal-francis.inist.fr
STUDIES ON THE METABOLISM OF THE BETA-ADRENOCEPTOR ANTAGONISTS ALPRENOLOL, METOPROLOL AND PAMATOLOL … STUDIES ON THE METABOLISM OF …
Number of citations: 1 pascal-francis.inist.fr
B Ahrén, I Lundquist - European journal of pharmacology, 1981 - Elsevier
… The ~2-blocker butoxamine and the illblocker pamatolol did not influence insulin secretion. In conclusion, ~-adrenoceptor stimulation enhanced insulin secretion in vivo, but the ~-…
Number of citations: 75 www.sciencedirect.com
T Ban, S Sada, Y Takahashi, H Sada… - … Schmiedeberg's archives of …, 1985 - Springer
… In the present study we found that such was the case with atenolol, pamatolol and sotalol, which are all parasubstituted t-blockers (para-sub drugs). Further systematic study with respect …
Number of citations: 19 link.springer.com
P Björgell, P Belfrage - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1982 - Elsevier
… Similar results were obtained with the selective β 2 -antagonist, ICI 118,551, or the β 1 -antagonists, pamatolol and practolol. The findings are most easily explained by the existence of a …
Number of citations: 11 www.sciencedirect.com
H Mattsson, T Andersson, E Carlsson… - Naunyn-Schmiedeberg's …, 1982 - Springer
… The β 1 -antagonists pafenolol and pamatolol in concentrations higher than those, which blocked the effects of the agonists on beating rate, were devoid of inhibitory effects in the uterus…
Number of citations: 30 link.springer.com
DB Jack - British Journal of Clinical Pharmacology, 1981 - ncbi.nlm.nih.gov
DayO Day 7 DayO Day 7 Figure 1 Fall in plasmadigitoxin levels over7 days in six young and six old subjects, calculated from the8 elimination phase, following a single intravenous …
Number of citations: 23 www.ncbi.nlm.nih.gov

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